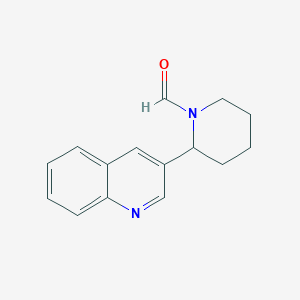

2-(Quinolin-3-yl)piperidine-1-carbaldehyde

Description

Propriétés

Formule moléculaire |

C15H16N2O |

|---|---|

Poids moléculaire |

240.30 g/mol |

Nom IUPAC |

2-quinolin-3-ylpiperidine-1-carbaldehyde |

InChI |

InChI=1S/C15H16N2O/c18-11-17-8-4-3-7-15(17)13-9-12-5-1-2-6-14(12)16-10-13/h1-2,5-6,9-11,15H,3-4,7-8H2 |

Clé InChI |

UCCNYCNOBOZMEC-UHFFFAOYSA-N |

SMILES canonique |

C1CCN(C(C1)C2=CC3=CC=CC=C3N=C2)C=O |

Origine du produit |

United States |

Synthetic Methodologies for the Chemical Compound and Its Derivatives

Strategies for the Construction of the Core Heterocyclic Systems

The formation of the quinoline (B57606) ring is a cornerstone of heterocyclic chemistry, with several classical and modern methods available to chemists. These methods provide access to quinoline scaffolds with various substitution patterns, which can then be elaborated to the target compound.

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijsr.net It has proven to be a particularly efficient approach for the synthesis of 2-chloro-3-formylquinolines, which are key precursors to the target molecule. researchgate.net This reaction typically involves treating an N-arylacetamide with the Vilsmeier reagent, which is a complex formed from phosphorus oxychloride (POCl₃) and a formamide (B127407), most commonly N,N-dimethylformamide (DMF). ijsr.netchemijournal.com

The process begins with the Vilsmeier cyclization of an acetanilide (B955) derivative. researchgate.net For instance, reacting various substituted acetanilides with the POCl₃/DMF reagent leads to the formation of the corresponding 2-chloro-3-formylquinolines in moderate to good yields. The reaction is regioselective and is facilitated by the presence of electron-donating groups on the N-arylacetamide. researchgate.net The resulting 2-chloro-3-formylquinoline is a versatile intermediate, as the chloro group at the 2-position is activated for subsequent nucleophilic substitution, and the formyl group at the 3-position allows for a wide range of derivatizations. benthamdirect.comresearchgate.net

| Starting Material (N-Arylacetamide) | Vilsmeier Reagent | Product (2-Chloro-3-formylquinoline) | Reaction Conditions |

|---|---|---|---|

| Acetanilide | POCl₃/DMF | 2-Chloroquinoline-3-carbaldehyde (B1585622) | 0-5°C, then 90°C |

| N-(o-tolyl)acetamide | POCl₃/DMF | 2-Chloro-8-methylquinoline-3-carbaldehyde | 0-5°C, then 90°C |

| N-(m-tolyl)acetamide | POCl₃/DMF | 2-Chloro-7-methylquinoline-3-carbaldehyde | 0-5°C, then 90°C |

| N-(p-tolyl)acetamide | POCl₃/DMF | 2-Chloro-6-methylquinoline-3-carbaldehyde (B1581043) | 0-5°C, then 90°C |

Once the 2-chloro-3-formylquinoline core is synthesized, the piperidine (B6355638) ring is introduced via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the quinoline nitrogen and the adjacent carbaldehyde group makes the C-2 position highly susceptible to nucleophilic attack, facilitating the displacement of the chloro substituent. mdpi.com

This transformation is typically achieved by heating the 2-chloro-3-formylquinoline intermediate with piperidine. benthamdirect.com The reaction proceeds readily, often in a solvent like DMF and sometimes in the presence of a base such as potassium carbonate, to yield 2-(piperidin-1-yl)quinoline-3-carbaldehyde (B2542791). benthamdirect.comrsc.org This strategy is not limited to piperidine; other cyclic secondary amines like morpholine (B109124) and various substituted piperazines can also be used as nucleophiles to generate a diverse library of derivatives. benthamdirect.comresearchgate.neteurekaselect.comnih.gov

| Substrate | Nucleophile | Product | Reference |

|---|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde | Piperidine | 2-(Piperidin-1-yl)quinoline-3-carbaldehyde | benthamdirect.com |

| 2-Chloroquinoline-3-carbaldehyde | Morpholine | 2-Morpholinoquinoline-3-carbaldehyde | benthamdirect.comnih.gov |

| 2-Chloroquinoline-3-carbaldehyde | N-Phenylpiperazine | 2-(4-Phenylpiperazin-1-yl)quinoline-3-carbaldehyde | rsc.org |

| 2-Chloroquinoline-3-carbaldehyde | N-Methylpiperazine | 2-(4-Methylpiperazin-1-yl)quinoline-3-carbaldehyde | rsc.org |

An alternative and classical approach to constructing the quinoline ring system is the Friedländer synthesis. pharmaguideline.comuop.edu.pk This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group. jk-sci.comresearchgate.netresearchgate.netwikipedia.org The reaction can be catalyzed by either acids (e.g., acetic acid, p-toluenesulfonic acid) or bases (e.g., sodium hydroxide (B78521), pyridine). jk-sci.comwikipedia.orgnih.gov

In the context of synthesizing a precursor for 2-(Quinolin-3-yl)piperidine-1-carbaldehyde, one could envision reacting an o-aminobenzaldehyde with a suitable carbonyl compound that would install the desired functionality at the 3-position. The reaction proceeds through an initial condensation to form an enone or a Schiff base, followed by an intramolecular cyclization and dehydration to afford the aromatic quinoline ring. wikipedia.orgnih.gov While versatile, a key limitation of this method can be the availability of the required substituted o-aminoaryl carbonyl precursors. researchgate.net

| Catalyst Type | Examples | Reaction Conditions | Reference |

|---|---|---|---|

| Acid Catalysts | Acetic acid, HCl, H₂SO₄, Trifluoroacetic acid, p-Toluenesulfonic acid | Typically reflux in solvents like ethanol (B145695) or methanol | jk-sci.comwikipedia.org |

| Base Catalysts | Sodium hydroxide, Pyridine (B92270) | Aqueous or alcoholic solutions, often under reflux | jk-sci.comnih.gov |

| Lewis Acids | Neodymium(III) nitrate (B79036) hexahydrate | Varies depending on specific Lewis acid | wikipedia.orgnih.gov |

| Solid Heterogeneous Catalysts | Amberlyst-15 resin, FeCl₂·2H₂O on rice husk ash | Refluxing ethanol or solvent-free conditions | nih.gov |

| No Catalyst | Heating reactants at high temperature | Solvent or solvent-free | researchgate.netnih.gov |

Derivatization and Functionalization Strategies

The carbaldehyde moiety at the 3-position of the quinoline ring is a key functional group that allows for extensive derivatization, enabling the synthesis of a wide array of analogues.

The aldehyde group is an electrophilic center that readily undergoes condensation reactions with various nucleophiles. rsc.org These reactions typically involve the formation of a new carbon-carbon or carbon-nitrogen double bond. For instance, Claisen-Schmidt condensation of 2-(piperazin-1-yl)quinoline-3-carbaldehydes with substituted acetophenones yields chalcone (B49325) derivatives. researchgate.neteurekaselect.com Similarly, reactions with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326), are also common. rsc.orgnih.gov These condensation reactions serve as a powerful tool to extend the molecular framework and introduce new functionalities. benthamdirect.com

A specific and important class of condensation reactions involves the treatment of the carbaldehyde with thiosemicarbazide (B42300) or its derivatives. The nucleophilic primary amine of the thiosemicarbazide attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration, to form a thiosemicarbazone. researchgate.netnih.gov

This reaction transforms 2-(Quinolin-3-yl)piperidine-1-carbaldehyde into the corresponding N'-{[2-(piperidin-1-yl)quinolin-3-yl]methylidene}hydrazine-1-carbothioamide. The formation of the C=N bond is confirmed by spectroscopic methods, such as the appearance of characteristic signals in NMR spectra. nih.gov This derivatization is a common strategy in medicinal chemistry to generate compounds with potential biological activities. nih.gov

| Aldehyde Substrate | Reagent | Product Type | Key Bond Formed |

|---|---|---|---|

| 2-(Quinolin-3-yl)piperidine-1-carbaldehyde | Thiosemicarbazide | Thiosemicarbazone | Hydrazone (C=N) |

Condensation Reactions Involving the Carbaldehyde Moiety

Reactions with Hydrazides and Related Nitrogen Nucleophiles

The carbaldehyde group of 2-(quinolin-3-yl)piperidine-1-carbaldehyde and its analogs readily undergoes condensation with hydrazine (B178648) derivatives to form hydrazones, which are valuable intermediates for the synthesis of various nitrogen-containing heterocycles. rsc.org For instance, the reaction of 2-chloroquinoline-3-carbaldehyde with hydrazine hydrate (B1144303) yields the corresponding hydrazono-quinoline. rsc.org This intermediate can be further condensed with other aldehydes or reacted with carboxylic acids to form amides. rsc.org

Similarly, condensation with phenylhydrazine (B124118) in the presence of a natural surfactant catalyst has been used to synthesize the corresponding Schiff base. rsc.org These reactions highlight the utility of hydrazides and related nucleophiles in extending the molecular framework from the carbaldehyde position, leading to compounds with potential biological activities. The reaction with hydroxylamine (B1172632) hydrochloride, followed by treatment with thionyl chloride, converts the formyl group into a nitrile (2-chloro-3-cyanoquinoline), which can be subsequently reduced to an aminomethyl group. rsc.org

Table 1: Reactions with Nitrogen Nucleophiles

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Ref |

|---|---|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde | Hydrazine hydrate | Ethanol, reflux | Hydrazone | rsc.org |

| 2-Chloroquinoline-3-carbaldehyde | Phenylhydrazine | Natural surfactant | Schiff Base (Hydrazone) | rsc.org |

| 2-Chloroquinoline-3-carbaldehyde | Hydroxylamine HCl, then SOCl₂ | DMF | Cyanoquinoline | rsc.org |

| Hydrazono-quinolines | Substituted Carboxylic Acids | EDC, TEA in DMF | Amides | rsc.org |

Claisen-Schmidt Condensation for Chalcone Formation

The Claisen-Schmidt condensation is a cornerstone reaction for synthesizing chalcones, which are α,β-unsaturated ketones. In this context, 2-(quinolin-3-yl)piperidine-1-carbaldehyde and its analogs serve as the aldehyde component, reacting with various acetophenones (or other methyl ketones) under basic catalysis. benthamdirect.comresearchgate.neteurekaselect.com Typically, the reaction is carried out in ethanol with sodium hydroxide or potassium hydroxide as the catalyst at room temperature. rsc.orgresearchgate.net

This reaction leads to the formation of chalcone derivatives, which are important precursors for the synthesis of flavonoids, pyrazolines, and other heterocyclic systems. rsc.org For example, 2-(4-phenyl-piperazin-1-yl)quinoline-3-carbaldehyde has been condensed with substituted acetophenones to yield the corresponding unsaturated ketones. rsc.org These chalcones can then undergo further reactions, such as Michael addition with nucleophiles like o-aminothiophenol to construct benzothiazepine (B8601423) systems. rsc.org

Table 2: Examples of Claisen-Schmidt Condensation

| Aldehyde Component | Ketone Component | Catalyst/Solvent | Product | Ref |

|---|---|---|---|---|

| 2-Chloroquinoline-3-carbaldehyde | Acetophenones | NaOH / Ethanol | Chloroquinolinyl chalcones | rsc.org |

| 2-(4-Phenyl-piperazin-1-yl)quinoline-3-carbaldehyde | 4-Substituted acetophenones | NaOH / Ethanol | Piperazinyl-quinolinyl chalcones | rsc.org |

| 2-(4-Ethylpiperazin-1-yl)quinoline-3-carbaldehyde | Acetophenone derivatives | Reflux | (E)-Chalcone derivatives | researchgate.net |

Knoevenagel Condensation with Active Methylene Compounds

The Knoevenagel condensation involves the reaction of the carbaldehyde with a compound containing an active methylene group, such as malononitrile, cyanoacetic acid, or 2,4-thiazolidinedione. benthamdirect.combeilstein-journals.orgnih.gov This reaction is often catalyzed by a weak base like piperidine or an amino acid like L-proline. rsc.orgbeilstein-journals.org The condensation provides a powerful tool for C-C bond formation and the synthesis of highly functionalized molecules. sci-hub.se

For example, the reaction of 2-(4-methylpiperazin-1-yl)quinoline-3-carbaldehyde with active methylene compounds is a key step in certain multicomponent reactions. rsc.org The initial Knoevenagel adduct can undergo subsequent intramolecular cyclization or participate in further reactions to build complex heterocyclic systems. rsc.orgnih.gov The choice of catalyst and reaction conditions can be crucial for the outcome, sometimes influencing the formation of different polymorphic forms of the product. beilstein-journals.org

One-Pot Multicomponent Reactions (MCRs) for Scaffold Diversity

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow the formation of complex products from three or more starting materials in a single operation. benthamdirect.comresearchgate.net 2-(Quinolin-3-yl)piperidine-1-carbaldehyde and its precursors are excellent substrates for MCRs, enabling the rapid generation of diverse heterocyclic libraries. rsc.orgeurekaselect.com

A notable example involves the L-proline catalyzed reaction of amino-triazolyl quinolines (derived from 2-chloroquinoline-3-carbaldehyde) with active methylene compounds (like malononitrile) and a third component such as 4-hydroxycoumarin. rsc.orgmdpi.com This MCR proceeds via an initial condensation, followed by a Knoevenagel condensation and intramolecular cyclization to afford complex fused systems like triazolylamino-quinolinyl-pyrano[3,2-c]chromenones in good to excellent yields. rsc.org Similarly, 1,3-dipolar cycloaddition reactions involving the aldehyde have been utilized in MCRs to produce novel oxazolidine (B1195125) and spiro heterocyclic derivatives. rsc.orgeurekaselect.com

Reduction and Oxidation Reactions of the Carbaldehyde Group

The carbaldehyde group in the quinoline scaffold can be readily transformed through standard reduction and oxidation protocols. benthamdirect.comresearchgate.net

Reduction: The formyl group can be reduced to a primary alcohol or an amine. Reductive amination is a common transformation. researchgate.neteurekaselect.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for reducing related cyanoquinoline derivatives (obtained from the aldehyde) to the corresponding primary amine, (2-chloroquinolin-3-yl)methanamine. rsc.org

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid. Reagents such as silver nitrite (B80452) in the presence of sodium hydroxide or potassium permanganate (B83412) have been successfully employed for this transformation. researchgate.netrsc.org The resulting carboxylic acid can then be esterified and further reacted, for example with hydrazine hydrate and carbon disulfide, to construct heterocyclic rings like 1,3,4-oxadiazoles. rsc.org

Table 3: Reduction and Oxidation of the Carbaldehyde Group and its Derivatives

| Substrate | Reagent(s) | Product Type | Ref |

|---|---|---|---|

| 2-Chloro-3-cyanoquinoline | LiAlH₄ in THF | Primary amine | rsc.org |

| 2-Chloroquinoline-3-carbaldehyde | Silver nitrite, NaOH | Carboxylic acid | rsc.org |

| 2-Chloroquinoline-3-carbaldehyde | Potassium permanganate | Carboxylic acid | researchgate.net |

| 2-(4-Phenylpiperazin-1-yl)quinolin-3‐carbaldehyde | Iodine in methanol | Methyl carboxylate | researchgate.net |

Construction of Fused and Spiro-Heterocyclic Systems

The title aldehyde and its derivatives are pivotal starting materials for the synthesis of a wide range of fused and spiro-heterocyclic systems. mdpi.comresearchgate.netnih.gov These reactions often involve a condensation step followed by an intramolecular cyclization.

Fused Systems: Heating 2-chloroquinoline-3-carbaldehyde with formamide and formic acid results in the formation of a fused 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one. rsc.orgnih.gov The mechanism involves an initial condensation to form an N-formyl imine intermediate, followed by an intramolecular cyclization with the elimination of HCl. rsc.org Chalcones derived from the aldehyde can also be cyclized with reagents like isonicotinohydrazide to yield fused pyrazole (B372694) systems. rsc.org

Spiro Systems: Spiro compounds can be generated through multicomponent reactions. For instance, the condensation of ninhydrin, malononitrile, and nucleophilic reagents can afford spiro-fused pyran derivatives. researchgate.net While not directly starting from the title compound, these methodologies showcase the potential for creating spirocycles from aldehyde precursors in the presence of suitable reaction partners.

Optimization of Reaction Conditions and Catalytic Systems

The efficiency and outcome of the synthetic transformations involving 2-(quinolin-3-yl)piperidine-1-carbaldehyde are highly dependent on the reaction conditions and the catalytic system employed. Researchers have explored various parameters to optimize yields, reduce reaction times, and enhance selectivity.

For multicomponent reactions, the choice of catalyst is critical. L-proline has been identified as a superior catalyst compared to bases like piperidine, pyridine, or sodium hydroxide for the synthesis of pyrano[3,2-c]chromenones, resulting in better yields (80-85%) and shorter reaction times. rsc.org

The use of microwave irradiation has also been shown to be an effective technique for accelerating reactions and improving yields, for example, in the synthesis of 2-oxo-1,2-dihydro-quinoline-3-carbaldehydes from their 2-chloro precursors. rsc.orgnih.gov In some cases, solvent-free conditions under microwave irradiation have been successfully applied to produce spiro-fused pyran derivatives. researchgate.net

For Claisen-Schmidt condensations, base catalysts like sodium hydroxide or potassium hydroxide in ethanol at room temperature are standard, while for Knoevenagel condensations, milder bases such as piperidine are often preferred to avoid side reactions. rsc.orgresearchgate.netbeilstein-journals.org The optimization of these conditions is crucial for achieving high yields and purity of the desired products. mdpi.com

Application of Phase Transfer Catalysis (e.g., Cetyltrimethylammonium Bromide, CTAB)

An efficient method for the synthesis of 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes involves a nucleophilic aromatic substitution reaction utilizing a phase transfer catalyst. thaiscience.infouum.edu.my This protocol employs 2-chloroquinoline-3-carbaldehydes as the starting material and piperidine as the nucleophile. The reaction is effectively catalyzed by Cetyltrimethylammonium Bromide (CTAB) in combination with polyethylene (B3416737) glycol-400 (PEG-400). thaiscience.infouum.edu.my

The use of CTAB as a phase transfer catalyst facilitates the reaction between the aqueous and organic phases, leading to significantly reduced reaction times and excellent product yields. thaiscience.inforesearchgate.net This method is considered superior to previously reported techniques due to its straightforward work-up procedure and high efficiency. thaiscience.inforesearchgate.net The reaction is typically carried out by dissolving the 2-chloro-6-methylquinoline-3-carbaldehyde and a catalytic amount of CTAB in PEG-400, followed by the addition of piperidine. thaiscience.info The mixture is then heated, and upon completion, the product is isolated by quenching the reaction with crushed ice. thaiscience.info

Table 1: CTAB-Catalyzed Synthesis of 2-(Piperidin-1-yl)quinoline-3-carbaldehydes

| Starting Material | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Chloro-6-methylquinoline-3-carbaldehyde | CTAB | PEG-400 | 135 | 2.5 | >95 |

| 2-Chloro-8-methylquinoline-3-carbaldehyde | CTAB | PEG-400 | 135 | 2.5 | >95 |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of 2-(quinolin-3-yl)piperidine-1-carbaldehyde derivatives, microwave irradiation has been successfully employed for the condensation of 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes with various thiosemicarbazides. mdpi.comnih.gov This approach leads to the formation of quinoline thiosemicarbazones, which are of interest for their potential biological activities. mdpi.comnih.gov

The synthesis of the precursor, 2-(piperidin-1-yl)quinoline-3-carbaldehydes, is first achieved through a CTAB-catalyzed nucleophilic aromatic substitution, as described in the previous section. mdpi.com Subsequently, the microwave-assisted condensation is carried out, affording the desired hybrid compounds in excellent yields within a remarkably short reaction time of 3–5 minutes. mdpi.com When compared to conventional heating methods, the microwave-assisted technique demonstrates significantly higher yields. mdpi.com The reaction progress is typically monitored by thin-layer chromatography (TLC). mdpi.com

Table 2: Comparison of Microwave-Assisted and Conventional Synthesis of Quinoline Thiosemicarbazones

| Product | Method | Time | Yield (%) |

| Hybrid Compounds 5(a–m) and 6(a–m) | Microwave-Assisted | 3–5 min | Excellent |

| Hybrid Compounds 5(a–m) and 6(a–m) | Conventional | - | Lower |

Solvent-Free Conditions and Ionic Liquid Catalysis

In the pursuit of greener and more sustainable chemical processes, solvent-free reaction conditions and the use of ionic liquids as catalysts have gained considerable attention. Ionic liquids offer several advantages, including low vapor pressure, thermal stability, and recyclability, making them environmentally benign alternatives to traditional organic solvents. nih.govmdpi.com

While specific examples of the synthesis of 2-(quinolin-3-yl)piperidine-1-carbaldehyde under strictly solvent-free conditions using ionic liquids are not extensively detailed in the provided search results, the synthesis of various quinoline derivatives through this approach is well-established. nih.govmdpi.comresearchgate.net For instance, an expedient and metal-free synthetic protocol for substituted quinolines has been developed using imidazolium (B1220033) cation-based ionic liquids as the reaction medium. nih.gov This method involves the reaction of anilines and phenylacetaldehydes and proceeds with a range of functionalities in good to excellent yields. nih.gov The use of ionic liquids in these syntheses often leads to cleaner reaction profiles, high yields, and simple experimental and work-up procedures. researchgate.net The application of these principles to the synthesis of the target compound represents a promising area for future research.

Advanced Spectroscopic Analysis and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. Through ¹H (proton) and ¹³C (carbon-13) NMR, the chemical environment of each nucleus is probed, providing insights into connectivity and stereochemistry.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 2-(Quinolin-3-yl)piperidine-1-carbaldehyde, distinct signals corresponding to the aldehyde, the quinoline (B57606) ring, and the piperidine (B6355638) ring protons are expected. The aldehyde proton typically appears as a singlet at a significantly downfield chemical shift (δ 9.0-10.5 ppm) due to the strong deshielding effect of the carbonyl group. libretexts.org The protons on the quinoline's aromatic system would produce a complex series of multiplets in the aromatic region (δ 7.0-8.5 ppm). The protons of the piperidine ring would be observed further upfield, with the methylene (B1212753) groups adjacent to the nitrogen atom appearing at a different chemical shift than the other methylene groups.

Interactive Table: Expected ¹H NMR Signals

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Description |

|---|---|---|---|

| Aldehyde (-CHO) | Downfield (e.g., ~10.2) | Singlet (s) | Highly deshielded proton of the formyl group. |

| Quinoline (Ar-H) | Aromatic Region (e.g., ~7.3-8.4) | Multiplet (m) | Multiple signals corresponding to the six protons on the fused aromatic rings. |

| Piperidine (N-CH₂) | Mid-field (e.g., ~3.5) | Multiplet (m) | Protons on the two carbons directly attached to the piperidine nitrogen. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon of the aldehyde carbonyl group is highly characteristic and appears far downfield (δ 185-200 ppm). pressbooks.publibretexts.org The sp²-hybridized carbons of the quinoline ring would resonate in the aromatic region (δ 115-155 ppm). The sp³-hybridized carbons of the piperidine ring would be found in the upfield aliphatic region of the spectrum. pressbooks.pub

Interactive Table: Expected ¹³C NMR Signals

| Carbon Type | Expected Chemical Shift (ppm) | Description |

|---|---|---|

| Aldehyde (C=O) | Far Downfield (e.g., ~191) | The carbonyl carbon of the aldehyde functional group. pressbooks.pub |

| Quinoline (Ar-C) | Aromatic Region (e.g., ~116-152) | Signals corresponding to the nine unique carbons of the quinoline ring system. |

| Piperidine (N-CH₂) | Aliphatic Region (e.g., ~52) | The two equivalent carbons of the piperidine ring attached to the nitrogen. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies. specac.com The IR spectrum of 2-(Quinolin-3-yl)piperidine-1-carbaldehyde is distinguished by several key absorption bands that confirm its structure. diva-portal.org A very strong and sharp absorption band is expected for the C=O stretch of the aldehyde group. Other significant bands include those for the C=N and C=C stretching vibrations within the quinoline ring and the C-N stretching of the piperidine moiety.

Interactive Table: Key IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aldehyde (C=O) | Stretch | ~1685 - 1695 | Strong, Sharp |

| Quinoline (C=N) | Stretch | ~1570 - 1575 | Medium |

| Quinoline (C=C) | Aromatic Stretch | ~1450 - 1600 | Medium to Weak |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (EI-MS, HRMS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound. wikipedia.org In soft ionization techniques like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺. For 2-(Quinolin-3-yl)piperidine-1-carbaldehyde (C₁₅H₁₆N₂O), the expected monoisotopic mass is approximately 240.1263 g/mol . High-Resolution Mass Spectrometry (HRMS) can confirm this mass with high precision, thereby verifying the molecular formula.

Under hard ionization conditions, such as Electron Impact (EI), the molecule undergoes predictable fragmentation, providing further structural evidence. nih.gov The fragmentation pattern can reveal the presence of the quinoline and piperidine substructures. Common fragmentation pathways would include the loss of the formyl radical (•CHO) or cleavage at the piperidine-quinoline bond.

Interactive Table: Mass Spectrometry Data

| Analysis Type | Information Provided | Expected Value (m/z) | Interpretation |

|---|---|---|---|

| Molecular Formula | C₁₅H₁₆N₂O | - | - |

| Exact Mass | 240.1263 | - | - |

| HRMS (e.g., ESI) | Protonated Molecular Ion [M+H]⁺ | ~241.1335 | Confirms the molecular weight and elemental formula. |

| EI-MS | Molecular Ion [M]⁺• | ~240 | Parent ion peak, may be weak in EI. acdlabs.com |

| EI-MS Fragment | Loss of CO or CHO group | ~212 or ~211 | Indicates the presence of the carbaldehyde moiety. |

X-ray Crystallography for Solid-State Structural Determination

However, a review of the current scientific literature indicates that single-crystal X-ray diffraction data for 2-(Quinolin-3-yl)piperidine-1-carbaldehyde has not been published. While crystal structures for closely related compounds, such as piperazine-substituted quinoline carbaldehydes, exist, this specific data is not available for the title compound.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a pure sample. The experimentally determined percentages are then compared to the theoretically calculated values based on the compound's molecular formula. A close match between the found and calculated values serves as strong evidence for the compound's purity and confirms its elemental composition.

For 2-(Quinolin-3-yl)piperidine-1-carbaldehyde, with the molecular formula C₁₅H₁₆N₂O, the theoretical elemental composition can be calculated.

Interactive Table: Elemental Analysis Data

| Element | Molecular Formula | Theoretical Mass % | Experimental Mass % |

|---|---|---|---|

| Carbon (C) | C₁₅H₁₆N₂O | 74.97% | Data not available in searched literature |

| Hydrogen (H) | C₁₅H₁₆N₂O | 6.71% | Data not available in searched literature |

| Nitrogen (N) | C₁₅H₁₆N₂O | 11.66% | Data not available in searched literature |

Experimental data from combustion analysis to verify these percentages were not found in the reviewed scientific literature.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), HOMO/LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the electronic structure and reactivity of molecules. nih.gov DFT methods are employed to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties. nih.govresearchgate.net A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as frontier molecular orbitals.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. mdpi.com The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the opposite. mdpi.comresearchgate.net These calculations also allow for the determination of global reactivity descriptors such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), which further characterize the molecule's reactive nature. nih.govresearchgate.net Studies on quinoline (B57606) derivatives show that these parameters are crucial for predicting charge transfer interactions within the molecule. nih.govnih.gov

Table 1: Representative Quantum Chemical Parameters for Quinoline Derivatives (Calculated via DFT)

| Parameter | Description | Typical Value Range (eV) |

|---|---|---|

| EHOMO | Highest Occupied Molecular Orbital Energy | -5.5 to -6.5 |

| ELUMO | Lowest Unoccupied Molecular Orbital Energy | -1.5 to -2.5 |

| Energy Gap (ΔE) | LUMO - HOMO Energy Difference | 3.0 to 4.5 |

| Hardness (η) | Resistance to change in electron distribution | 1.5 to 2.25 |

| Softness (S) | Reciprocal of hardness, indicates reactivity | 0.22 to 0.33 |

| Electronegativity (χ) | Power of an atom to attract electrons | 3.5 to 4.5 |

| Electrophilicity Index (ω) | Propensity to accept electrons | 2.5 to 4.0 |

Note: The values presented are representative ranges derived from computational studies on various quinoline and piperidine (B6355638) derivatives and are intended for illustrative purposes.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). amazonaws.com This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug candidate and its biological target. researchgate.net

For quinoline-piperidine scaffolds, docking studies have been performed against a variety of targets to explore their potential pharmacological activities, including antibacterial, antifungal, and anticancer properties. nih.govresearchgate.netresearchgate.net These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-cation interactions, that stabilize the ligand-receptor complex. nih.govnih.gov For instance, studies on similar quinoline derivatives have shown binding energies ranging from -5.3 to -6.1 Kcal/mol against certain protein targets. nih.gov Docking simulations of related compounds with enzymes like α-glucosidase have identified crucial hydrogen bond interactions with amino acid residues such as Pro309 and Asn241, as well as pi-cation interactions with Arg312, which are vital for stabilizing the ligand in the binding pocket. nih.gov

Table 2: Illustrative Molecular Docking Results for Quinoline-Piperidine Analogs

| Target Protein | Potential Therapeutic Area | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| DNA Gyrase | Antibacterial | -6.0 to -7.3 | Not Specified |

| α-Glucosidase | Antidiabetic | -7.0 to -9.0 | Arg312, His279, Pro309, Asn241 |

| Acetylcholinesterase (AChE) | Neurodegenerative Disease | -8.0 to -10.0 | Not Specified |

| Sigma-1 Receptor (S1R) | Neurological Disorders | -8.5 to -9.5 | Glu172, Asp126, Phe107 |

Note: This table summarizes findings from various studies on compounds containing quinoline and piperidine/piperazine moieties to illustrate potential interactions. researchgate.netnih.govnih.gov

In Silico Prediction of Structure-Activity Relationships (SAR)

In silico Structure-Activity Relationship (SAR) studies utilize computational models to correlate the chemical structure of a compound with its biological activity. By analyzing a series of related molecules, researchers can identify the structural features responsible for their pharmacological effects. This predictive approach is crucial for designing more potent and selective drug candidates. clinmedkaz.org

For the 2-(Quinolin-3-yl)piperidine-1-carbaldehyde scaffold, SAR can be explored by computationally modeling variations of its structure. For example, modifications could include adding different substituents to the quinoline ring or altering the piperidine side chain. nih.gov Docking simulations and quantum chemical calculations on these virtual derivatives can predict how such changes affect target binding and molecular reactivity. For example, introducing electron-withdrawing or electron-donating groups at different positions on the quinoline nucleus could modulate the molecule's electronic properties and its ability to form key interactions with a receptor. nih.gov Similarly, altering the stereochemistry or conformation of the piperidine ring could influence how the molecule fits into a protein's binding site. These predictive studies guide synthetic efforts, focusing resources on compounds with the highest predicted activity and most favorable properties. clinmedkaz.orgnih.gov

Analysis of Noncovalent Interactions and Molecular Electrostatic Potential Surfaces

The biological activity of a molecule is often governed by its noncovalent interactions with its target receptor. arabjchem.org Computational methods allow for the detailed analysis of these forces, which include hydrogen bonds, van der Waals forces, and π-stacking interactions. researchgate.netarabjchem.org The Molecular Electrostatic Potential (MEP) surface is a particularly useful tool that maps the electron density onto the molecular surface, visualizing the charge distribution. nih.gov

The MEP surface is color-coded to indicate different electrostatic potential regions: red typically signifies areas of high electron density (negative potential), which are prone to electrophilic attack, while blue indicates regions of low electron density (positive potential), susceptible to nucleophilic attack. researchgate.net For a molecule like 2-(Quinolin-3-yl)piperidine-1-carbaldehyde, the MEP would likely show a negative potential around the oxygen atom of the carbaldehyde group and the nitrogen atom of the quinoline ring, identifying them as potential hydrogen bond acceptors. Analysis of noncovalent interactions can also reveal intramolecular hydrogen bonds that contribute to the molecule's conformational stability. nih.govarabjchem.org These detailed analyses are crucial for understanding how the molecule interacts with its biological environment and for refining its structure to enhance these interactions.

Prediction of Electronic and Optical Properties

Computational methods, especially Time-Dependent Density Functional Theory (TD-DFT), are highly effective for predicting the electronic and optical properties of molecules. dergipark.org.tr These calculations can simulate UV-Visible absorption spectra by determining the excitation energies and oscillator strengths of electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. nih.govmdpi.com

The predicted maximum absorption wavelength (λmax) is directly related to the HOMO-LUMO energy gap; a smaller gap generally corresponds to a longer wavelength of absorption. mdpi.com For quinoline derivatives, TD-DFT calculations have been used to predict their absorption spectra, providing insights into their potential applications in optoelectronics. mdpi.commdpi.com Furthermore, these methods can be used to calculate nonlinear optical (NLO) properties, such as the first-order hyperpolarizability (β₀), which indicates a molecule's potential for use in optical devices. nih.gov The ability to predict these properties computationally allows for the screening of novel molecular designs for desired electronic and optical characteristics before their synthesis.

Table 3: Predicted Electronic and Optical Properties for Representative Quinoline Derivatives

| Property | Description | Predicted Value Range |

|---|---|---|

| λmax (nm) | Maximum absorption wavelength in the UV-Vis spectrum | 350 - 370 nm |

| Excitation Energy (eV) | Energy required for the primary electronic transition (e.g., S0→S1) | 3.5 - 4.0 eV |

| Oscillator Strength (f) | The intensity of the electronic transition | 0.1 - 0.5 (arbitrary units) |

Note: These values are illustrative and based on TD-DFT calculations reported for various substituted quinoline compounds. dergipark.org.trmdpi.com

Biological Activity and Mechanistic Investigations

Cholinesterase Enzyme Inhibition Studies (Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE))

Derivatives of 2-(piperidin-1-yl)quinoline-3-carbaldehyde (B2542791) have been identified as promising candidates for the inhibition of cholinesterase enzymes, which are key targets in the management of Alzheimer's disease. The research in this area has focused on synthesizing various analogs and evaluating their inhibitory potency against both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).

The primary method utilized for assessing the cholinesterase inhibitory activity of these compounds is the spectrophotometric method developed by Ellman. This assay involves the use of acetylthiocholine (B1193921) iodide (ATCI) or butyrylthiocholine (B1199683) iodide (BTCI) as substrates for AChE and BChE, respectively. The enzymatic hydrolysis of these substrates releases thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of color formation is measured spectrophotometrically at a wavelength of 412 nm, and the inhibitory activity of the test compounds is determined by quantifying the reduction in this rate.

In a typical protocol, the reaction mixture contains a phosphate (B84403) buffer (pH 8.0), a solution of the test compound in a suitable solvent, DTNB, and the respective cholinesterase enzyme. The mixture is incubated, and the reaction is initiated by the addition of the substrate (ATCI or BTCI). The absorbance is then monitored over time to calculate the enzyme activity. The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is determined from the dose-response curves.

To understand the molecular basis of the observed inhibitory activity, computational studies, including molecular docking and molecular dynamics simulations, have been employed. These studies aim to predict the binding modes of the quinoline-piperidine derivatives within the active sites of AChE and BChE.

Molecular docking studies have revealed that these compounds typically bind to the active site gorge of the cholinesterase enzymes. The quinoline (B57606) ring often engages in π-π stacking interactions with aromatic residues, such as tryptophan and tyrosine, which are crucial for ligand recognition in the active site. The piperidine (B6355638) moiety can form hydrophobic and van der Waals interactions with other amino acid residues. The carbaldehyde group, depending on its orientation, may also participate in hydrogen bonding or other polar interactions.

For instance, in a study of related (piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides, molecular docking simulations showed that the quinoline core and the piperidine ring play significant roles in anchoring the molecule within the active site of both AChE and BChE through various non-covalent interactions. These computational insights are invaluable for the rational design of more potent and selective cholinesterase inhibitors based on the 2-(quinolin-3-yl)piperidine-1-carbaldehyde scaffold.

Table 1: Cholinesterase Inhibitory Activity of Selected 2-(Piperidin-1-yl)quinoline-3-carbaldehyde Derivatives

| Compound Derivative | Target Enzyme | IC50 (µM) |

| 2-((6-Methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamide | AChE | >20 |

| N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide | AChE | 9.68 |

| N-(3-chlorophenyl)-2-((8-methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)hydrazine carbothioamide | BChE | 11.59 |

| 2-((8-Methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)-N-phenylhydrazinecarbothioamide | AChE | 15.21 |

| 2-((8-Methyl-2-(piperidin-1-yl)quinolin-3-yl)methylene)-N-phenylhydrazinecarbothioamide | BChE | 18.34 |

Antimalarial Activity Profiling

The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with chloroquine (B1663885) being a prominent example. Consequently, novel quinoline-piperidine scaffolds have been synthesized and evaluated for their potential as antiplasmodial agents.

Studies on a series of functionalized quinoline analogues with a modified piperidine-containing side chain have demonstrated promising in vitro activity against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains of Plasmodium falciparum. While specific data for 2-(Quinolin-3-yl)piperidine-1-carbaldehyde is not extensively detailed, the broader class of quinoline-piperidine conjugates has shown potent activities, often in the nanomolar range. The mechanism of action is generally believed to involve the accumulation of the basic quinoline compound in the acidic food vacuole of the parasite, thereby interfering with the detoxification of heme.

Table 2: In Vitro Antiplasmodial Activity of a Representative Quinoline-Piperidine Analog

| Compound | P. falciparum Strain | IC50 (nM) |

| 4-Aminoquinoline-piperidine derivative | NF54 (CQ-sensitive) | Low nanomolar range |

| 4-Aminoquinoline-piperidine derivative | K1 (CQ-resistant) | Low nanomolar range |

Antimicrobial and Antibacterial Spectrum Evaluation

The antimicrobial potential of quinoline derivatives has been extensively explored, and compounds incorporating a piperidine moiety have also been investigated for their activity against a range of microbial pathogens. The evaluation of these compounds typically involves determining their minimum inhibitory concentration (MIC) against various Gram-positive and Gram-negative bacteria.

Table 3: Antibacterial Activity of a Related 2-(Piperazin-1-yl) Quinoline-3-Carbaldehyde Derivative

| Bacterial Strain | Zone of Inhibition (mm) at 300 µg/mL |

| Pseudomonas aeruginosa | 9.67 ± 1.11 |

| Escherichia coli | 9.00 ± 0.55 |

Anticancer Potential and Proposed Cellular Pathways

The quinoline scaffold is a key structural motif in a number of anticancer drugs, and its derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. The anticancer potential of quinoline-piperidine hybrids is an active area of research.

Studies on novel quinoline-3-carbaldehyde hydrazones bearing a benzotriazole (B28993) moiety have demonstrated significant cancer cell growth inhibitory effects, with IC50 values in the low micromolar range against human pancreatic, lung, and cervical cancer cell lines. The proposed mechanisms of anticancer activity for quinoline derivatives are diverse and can include the induction of apoptosis, disruption of cell migration, and inhibition of angiogenesis. For piperidine-containing compounds, the anticancer effects can be mediated through the regulation of crucial signaling pathways such as STAT-3, NF-κB, and PI3K/Akt.

Table 4: In Vitro Cytotoxicity of a Quinoline-3-Carbaldehyde Hydrazone Derivative

| Cancer Cell Line | IC50 (µM) |

| Pancreatic (DAN-G) | 1.23 - 7.39 |

| Large cell lung (LCLC-103H) | 1.23 - 7.39 |

| Cervical (SISO) | 1.23 - 7.39 |

Antidepressant Activity Investigations

Recent studies have explored the potential of 2-piperidinyl quinoline derivatives as antidepressant agents. These investigations are often based on structural similarities to known psychoactive compounds. The antidepressant potential of these compounds is typically evaluated using in vivo behavioral models in rodents, such as the forced swim test (FST) and the tail suspension test (TST).

In a study on a series of 2-piperidinyl quinoline chalcones and amines, several compounds significantly reduced the duration of immobility in the FST, indicating a potential antidepressant-like effect. The proposed mechanism of action for the most active compound was attributed to an increase in the levels of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) in the synapse. While direct data on 2-(Quinolin-3-yl)piperidine-1-carbaldehyde is not available, these findings suggest that the quinoline-piperidine scaffold could be a promising starting point for the development of novel antidepressant agents.

Table 5: Antidepressant-like Activity of a 2-Piperidinyl Quinoline Chalcone (B49325) Derivative in the Forced Swim Test

| Compound | Dose (mg/kg) | Reduction in Immobility Time |

| 1-(2,4-Dichlorophenyl)-3-[2-(piperidin-1-yl) quinolin-3-yl] prop-2-en-1-one | 20 | Significant |

Inhibition of Other Biological Targets (e.g., Monoamine Oxidase, Phosphodiesterase 10A, Alpha-Glucosidase)

Research into compounds containing either the quinoline or piperidine moiety has revealed inhibitory activity against several key enzymes, suggesting potential therapeutic applications.

Monoamine Oxidase (MAO) The quinoline nucleus itself has been identified as an inhibitor of monoamine oxidase. Specifically, quinoline and its methylated analogue, quinaldine, have been shown to act as competitive inhibitors of MAO-A. nih.gov Quinoline demonstrated a higher affinity for MAO-A than the substrate kynuramine (B1673886) and was found to be a more potent inhibitor of MAO-A than MAO-B. nih.gov The piperidine ring is also a key component in many known MAO inhibitors. nih.gov For instance, piperine, an alkaloid containing a piperidine moiety, inhibits both MAO-A and MAO-B. nih.gov The development of pyridazinobenzylpiperidine derivatives has shown that substitutions on the phenyl ring attached to the piperidine core are crucial for potency and selectivity, with some compounds showing potent, reversible, and selective MAO-B inhibition. researchgate.net This suggests that a hybrid molecule combining both quinoline and piperidine scaffolds could possess MAO inhibitory properties.

Phosphodiesterase 10A (PDE10A) The quinoline scaffold is a key structural feature in a novel class of inhibitors for Phosphodiesterase 10A (PDE10A), an enzyme involved in cyclic nucleotide signaling. nih.gov Although the specific analogues studied, such as 2-[4-({[1-methyl-4-(pyridin-4-yl)-1H-pyrazol-3-yl]oxy}methyl)phenyl]quinoline, are structurally distinct from 2-(Quinolin-3-yl)piperidine-1-carbaldehyde, their efficacy establishes the quinoline core as a viable starting point for designing PDE10A inhibitors. nih.gov These inhibitors have shown potential in preclinical models for treating neuropsychiatric disorders. nih.gov

Alpha-Glucosidase (α-Glucosidase) The inhibition of α-glucosidase is a therapeutic strategy for managing type 2 diabetes. The quinoline core is present in numerous compounds designed as α-glucosidase inhibitors. researchgate.netnih.gov Studies on quinoline-1,3,4-oxadiazole hybrids and quinoline-piperazine derivatives have demonstrated potent inhibitory activity, in some cases surpassing that of the standard drug, acarbose. nih.govresearchgate.net For example, a series of thiosemicarbazide-linked quinoline-piperazine derivatives showed IC₅₀ values ranging from 48.65 µM to 733.83 µM, with the most potent compound exhibiting a competitive mechanism of inhibition. researchgate.net Furthermore, 3,4-dihydroxy piperidine derivatives have also been reported as effective α-glucosidase inhibitors, highlighting the contribution of the piperidine ring to this activity. nih.gov

| Compound Class | Target Enzyme | Key Example Compound | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Quinoline-piperazine derivatives | α-Glucosidase | Compound 5e (a dihydrochromeno[4,3-b]pyrrol-3-yl derivative) | 48.65 ± 0.01 µM | researchgate.net |

| Quinoline–1,3,4-oxadiazole hybrid | α-Glucosidase | Compound 4i (with bromopentyl sidechain) | 15.85 µM | nih.gov |

| Pyridazinobenzylpiperidine derivative | MAO-B | Compound S5 (3-Cl substituted) | 0.203 µM | researchgate.net |

| Quinoline derivative | PDE10A | Compound 14 (MP-10 analogue) | Moderate Inhibitory Activity | nih.gov |

Comprehensive Structure-Activity Relationship (SAR) Analysis for Biological Profiles

While a direct SAR analysis for 2-(Quinolin-3-yl)piperidine-1-carbaldehyde is not possible due to the lack of specific data, a comprehensive analysis of related quinoline-piperidine structures provides valuable insights into the structural features governing their biological activities.

Importance of the Quinoline Core and its Substitution The quinoline ring system is fundamental for the biological activity of these analogues. SAR studies on various quinoline derivatives consistently show that the nature and position of substituents on this ring are critical. For a series of 4-aminoquinolines acting as α2C-adrenoceptor antagonists, a substituent at the 3-position of the quinoline ring was found to be an absolute requirement for activity. researchgate.netfigshare.com This finding is highly relevant as the piperidine moiety in 2-(Quinolin-3-yl)piperidine-1-carbaldehyde is located at this exact position. In the context of antimalarial quinoline-piperidine conjugates, 4-aminoquinoline (B48711) derivatives consistently showed higher potency than the corresponding (aminomethyl)quinoline derivatives, indicating that the linker between the quinoline and piperidine moieties significantly influences activity. nih.govnih.gov

Role of the Piperidine Moiety The piperidine ring is not merely a passive scaffold but actively contributes to the biological profile of the compounds. In studies of MAO inhibitors based on pyridazinobenzylpiperidine, substitutions on the phenyl group attached to the piperidine determined the potency and selectivity. researchgate.net For example, a chloro-substituent at the 3-position of the phenyl ring resulted in the most potent MAO-B inhibition. researchgate.net For α-glucosidase inhibitors, the presence of polar groups like hydroxyls on the piperidine ring itself can lead to excellent inhibitory activity. nih.gov

Influence of the Carbaldehyde Group and its Derivatives The carbaldehyde group at the 1-position of the piperidine ring is a reactive functional group that can be readily modified to explore the SAR. In many medicinal chemistry campaigns, this position is used to introduce diverse chemical functionalities. For instance, a review of 2-(piperidin-1-yl)quinoline-3-carbaldehydes highlights their use as versatile precursors for synthesizing a wide range of heterocyclic systems with pharmacological potential through reactions like condensations and multicomponent reactions. benthamdirect.com The transformation of the carbaldehyde into a thiosemicarbazone, for example, has led to potent cholinesterase inhibitors, where substitutions on the terminal phenyl ring of the thiosemicarbazone moiety critically influence the inhibitory efficacy.

Substitution at the 3-position of the quinoline ring is crucial for certain biological activities. researchgate.netfigshare.com

The nature of the linker and its attachment point on the quinoline core (e.g., 4-amino vs. aminomethyl) significantly impacts potency. nih.gov

The piperidine ring can be substituted to modulate activity and selectivity against specific targets. researchgate.net

The N-1 position of the piperidine ring (occupied by the carbaldehyde group in the title compound) is a key site for chemical modification to generate derivatives with diverse biological profiles. benthamdirect.com

These general SAR principles suggest that 2-(Quinolin-3-yl)piperidine-1-carbaldehyde is a promising scaffold for further chemical exploration and biological evaluation.

Future Research Directions and Potential Applications

Development as Molecular Probes and Biological Tools

The inherent fluorescence of the quinoline (B57606) core provides a foundational element for the development of sophisticated molecular probes. nih.gov The rigid, planar structure of quinoline facilitates interactions with biomolecules like proteins and nucleic acids, making it a valuable component in fluorescent agents for imaging. researchgate.net Research has demonstrated that simple modifications to the quinoline ring, such as the addition of a dimethylamino group, can induce or enhance fluorescence, allowing for the transformation of a bioactive molecule into a trackable fluorescent probe. nih.gov This strategy has been successfully used to visualize the subcellular localization of a quinoline-based anticancer agent, revealing its accumulation in the endoplasmic reticulum. nih.gov

Future work could focus on modifying the 2-(Quinolin-3-yl)piperidine-1-carbaldehyde scaffold to create targeted molecular probes. The carbaldehyde group serves as a convenient chemical handle for conjugating specific ligands or environmentally sensitive dyes. This could lead to the development of probes for:

Cellular Imaging: Designing derivatives that selectively accumulate in specific organelles, such as mitochondria or lipid droplets, enabling high-resolution imaging of cellular processes. researching.cn

Ion Sensing: Creating chemosensors where the fluorescence properties change upon binding to specific metal ions like Zn²⁺, leveraging the known metal-chelating ability of quinoline derivatives. nih.govresearchgate.net

Biomolecule Detection: Developing probes that can intercalate with DNA/RNA or bind to specific protein structures like amyloid plaques, aiding in the diagnosis and study of various diseases. researchgate.net

Exploration of Novel Fused Heterocyclic Architectures

The 2-(Quinolin-3-yl)piperidine-1-carbaldehyde framework is a prime candidate for the synthesis of novel and complex fused heterocyclic systems. The aldehyde group, positioned adjacent to the quinoline ring, is a versatile starting point for a variety of cyclization and condensation reactions. Research on the closely related 2-chloroquinoline-3-carbaldehydes has shown their utility in constructing a wide array of fused systems. rsc.orgnih.gov

By leveraging the reactivity of the carbaldehyde, new polycyclic architectures can be explored. For instance, reactions with various nucleophiles can lead to the formation of:

Pyrrolo[3,4-b]quinolines: Formed by heating with formamide (B127407), involving an initial addition to the aldehyde followed by cyclization. nih.gov

Pyrazolo[4,3-c]quinolines: Synthesized through condensation with hydrazine (B178648) hydrate (B1144303), creating a fused pyrazole (B372694) ring. researchgate.nettypeset.ioresearchgate.net

Thieno-, Pyrano-, and Thiopyrano-quinolines: These can be constructed through reactions with appropriate sulfur or oxygen-containing reagents, such as malononitrile (B47326) and thiophenol. rsc.orgnih.gov

Acridinone (B8587238) Systems: Knoevenagel condensation with dimedone can initiate a sequence leading to complex fused acridinone structures. rsc.org

The presence of the piperidine (B6355638) moiety adds a three-dimensional character to these potential fused systems, which could be critical for interacting with complex biological targets. The exploration of these novel architectures could yield compounds with unique pharmacological or material properties.

Advanced Pharmacophore Design and Lead Optimization Strategies

Lead optimization is a critical process in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic (ADME - absorption, distribution, metabolism, and excretion) properties of a promising compound while minimizing toxicity. youtube.comcriver.com The 2-(Quinolin-3-yl)piperidine-1-carbaldehyde scaffold offers multiple points for systematic modification to achieve these goals. Successful lead optimization has been demonstrated for other quinoline derivatives, leading to the identification of preclinical candidates for targets like mutant isocitrate dehydrogenase 1 (mIDH1) and choline (B1196258) kinase α1. nih.govnih.gov

A systematic lead optimization strategy for this scaffold would involve creating a library of analogues by modifying its three key components:

The Quinoline Ring: Introduction of various substituents (e.g., halogens, methoxy, nitro groups) at different positions to modulate electronic properties, metabolic stability, and target interactions.

The Piperidine Ring: Altering substitution patterns on the piperidine ring to influence solubility, lipophilicity, and conformational flexibility, which can impact binding affinity and pharmacokinetic profiles.

The Carbaldehyde Group: Transforming the aldehyde into other functional groups (e.g., oximes, hydrazones, amines, carboxylic acids) to explore different interactions with the target protein and improve drug-like properties. rsc.org

In-silico modeling and computational methods can be employed to guide the design of new derivatives with improved profiles, as has been done for quinoline-based CYP450 inhibitors. researchgate.net

| Modification Site | Example Modification | Potential Goal/Improvement |

|---|---|---|

| Quinoline Ring (Position 6, 7, or 8) | Addition of -Cl, -F | Enhance metabolic stability, modulate binding affinity. |

| Quinoline Ring (Position 6, 7, or 8) | Addition of -OCH₃, -OH | Improve solubility, introduce new hydrogen bonding interactions. |

| Piperidine Ring | Introduction of alkyl or aryl groups | Modulate lipophilicity and steric profile. |

| Carbaldehyde Group | Conversion to an oxime (-CH=NOH) | Increase stability, introduce hydrogen bond donor/acceptor. |

| Carbaldehyde Group | Reductive amination to form an amine | Introduce a basic center for salt formation, improve solubility. |

Emerging Applications in Photophysical Materials (e.g., Fluorescent Dyes, Optoelectronic Devices)

Quinoline derivatives are recognized for their potential in materials science, particularly in optoelectronics, due to their unique electronic and photophysical properties. mdpi.comresearchgate.net The quinoline framework can act as an electron-acceptor unit, and when linked to an electron-donating group, it can form a donor-π-acceptor (D-π-A) system. mdpi.comresearchgate.net Such systems are the basis for many functional materials, including fluorescent dyes and components for organic light-emitting diodes (OLEDs). daneshyari.com

The 2-(Quinolin-3-yl)piperidine-1-carbaldehyde structure is well-suited for this purpose. The carbaldehyde group is an excellent anchor point for introducing π-conjugated spacers and electron-donating aryl groups via reactions like Wittig or Horner-Wadsworth-Emmons olefination. This would allow for the synthesis of novel styrylquinoline-type dyes. mdpi.com Research on related quinoline-3-carbaldehyde derivatives has shown that they exhibit significant fluorescence with properties that can be tuned by the substituents on the aromatic rings. mdpi.comresearchgate.net These compounds have potential applications as:

Fluorescent Dyes and Probes: The D-π-A structure can lead to compounds with large Stokes shifts and high quantum yields, making them suitable for various imaging and sensing applications. acs.orgnih.gov

Optoelectronic Materials: The inherent charge transfer properties of these molecules make them candidates for use in organic photovoltaics, nonlinear optical (NLO) materials, and as emitters in OLEDs. mdpi.comresearchgate.net

| Compound Type | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| 4,6,8-Triphenylquinoline-3-carbaldehyde | 278 | 495 | 0.08 | mdpi.comresearchgate.net |

| 4,6,8-Tris(4-methoxyphenyl)quinoline-3-carbaldehyde | 282 | 503 | 0.11 | mdpi.comresearchgate.net |

| Quinoline-fused spiro-quinazolinone | 348 | 437 | 0.54 | acs.org |

| Quinoline-phenol Schiff base | ~350-450 | ~450-550 | 0.12–0.85 | nih.gov |

Identification of New Therapeutic Targets and Unexplored Biological Activities

While the quinoline core is present in drugs with a wide range of activities (e.g., anticancer, antimalarial, antibacterial), the specific combination with a 2-substituted piperidine-1-carbaldehyde may unlock novel biological functions and interactions with new therapeutic targets. nih.govnih.gov Recent studies on similar scaffolds have identified potent inhibitors for targets such as cholinesterases (relevant to Alzheimer's disease) and α-glucosidase (relevant to diabetes). nih.govmdpi.com

Future research should focus on broad screening approaches to uncover unexpected activities. This can be achieved through:

High-Throughput Screening (HTS): Testing a library of 2-(Quinolin-3-yl)piperidine-1-carbaldehyde derivatives against large panels of enzymes, receptors, and cell lines to identify novel hits.

Phenotypic Screening: Evaluating the effects of these compounds on whole cells or organisms to identify desired physiological outcomes without a preconceived target. This approach can reveal unexpected therapeutic potential and help identify novel mechanisms of action.

Fragment-Based Drug Design: Using the quinoline-piperidine core as a starting fragment and building upon it to design inhibitors for specific, well-validated targets.

The distinct three-dimensional shape conferred by the piperidine ring, in contrast to many planar quinoline-based drugs, may allow these molecules to bind to novel protein pockets that are inaccessible to flatter compounds. This structural uniqueness is a key asset in the search for first-in-class medicines.

Implementation of Sustainable and Green Chemistry Synthetic Methodologies

The advancement of chemical synthesis is increasingly linked to the principles of green chemistry, which prioritize efficiency, safety, and environmental sustainability. acs.org Traditional methods for synthesizing quinolines, such as the Skraup, Friedländer, or Doebner-von Miller reactions, often rely on harsh conditions, hazardous reagents, and stoichiometric amounts of catalysts, leading to significant waste and environmental impact. tandfonline.comnih.govresearchgate.net

Future synthetic work on 2-(Quinolin-3-yl)piperidine-1-carbaldehyde and its derivatives should incorporate modern, sustainable methodologies. rsc.org Key areas for implementation include:

Microwave- and Ultrasound-Assisted Synthesis: These energy sources can dramatically reduce reaction times from hours to minutes, increase yields, and often allow for solvent-free conditions. nih.govnih.govresearchgate.net

Multicomponent Reactions (MCRs): Designing one-pot reactions where three or more reactants combine to form the final product in a single step. This improves atom economy and reduces the need for intermediate purification steps. tandfonline.com

Use of Green Solvents and Catalysts: Replacing hazardous organic solvents with more benign alternatives like water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG). mdpi.comresearchgate.net Employing recyclable or biodegradable catalysts, such as nanocatalysts or organocatalysts, can also minimize waste. rsc.org

By adopting these green chemistry principles, the synthesis of this valuable scaffold can be made more economically viable and environmentally responsible, aligning with the future direction of chemical manufacturing. acs.orgtandfonline.com

Q & A

Q. What are the typical synthetic routes for 2-(Quinolin-3-yl)piperidine-1-carbaldehyde?

The compound is synthesized via multi-step reactions involving the formation of the piperidine ring and subsequent introduction of the quinoline moiety. A common method is the Claisen-Schmidt condensation between quinoline-3-carbaldehyde derivatives and piperidine-containing intermediates under reflux conditions. Microwave-assisted synthesis has been shown to improve reaction efficiency and yield for analogous compounds . Key steps include:

- Quinoline core construction : Cyclization of substituted anilines with aldehydes.

- Piperidine coupling : Nucleophilic substitution or coupling reactions (e.g., using carbodiimide reagents) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Assigns proton and carbon environments, particularly distinguishing aldehyde protons (δ 9.8–10.2 ppm) and piperidine/quinoline ring protons (δ 1.5–8.5 ppm) .

- IR Spectroscopy : Confirms the presence of the aldehyde group (C=O stretch ~1700 cm⁻¹) and aromatic C-H bonds .

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) validate molecular weight, though low-intensity peaks may require high-resolution MS for fragmentation analysis .

Q. What are the common reactivity patterns of this compound?

The aldehyde group participates in nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., forming Schiff bases). The piperidine nitrogen can undergo alkylation or acylation, while the quinoline moiety is susceptible to electrophilic substitution (e.g., sulfonation, halogenation) .

Q. What pharmacological targets are associated with structurally similar quinoline-piperidine hybrids?

Analogous compounds exhibit activity at dopamine receptors (D2/D3 selectivity) and antimicrobial targets (e.g., bacterial efflux pumps). Structure-activity relationship (SAR) studies suggest that the quinoline scaffold enhances binding to hydrophobic pockets in enzyme active sites .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in derivative synthesis?

- Microwave/Ultrasound Irradiation : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% for Claisen-Schmidt condensations .

- Catalyst Screening : Use of piperidine or morpholine as organocatalysts in Knoevenagel reactions enhances aldehyde reactivity .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates in coupling reactions .

Q. What mechanistic insights explain discrepancies in reaction outcomes for quinoline-piperidine hybrids?

Competing pathways (e.g., imine vs. enamine formation) can arise due to:

- Steric effects : Bulky substituents on the piperidine ring hinder nucleophilic attack at the aldehyde.

- pH dependence : Acidic conditions favor protonation of the quinoline nitrogen, altering electronic properties .

Q. How should researchers address conflicting spectral data in structural elucidation?

- Dynamic NMR : Resolves conformational isomerism in piperidine rings (e.g., chair vs. boat interconversion).

- X-ray Crystallography : Provides definitive proof of regiochemistry in quinoline derivatives .

Q. What strategies are effective for designing analogs with enhanced bioactivity?

- Bioisosteric Replacement : Substitute the aldehyde group with a carboxamide or nitrile to improve metabolic stability .

- Hybridization : Combine with pyrrolidine or azepane rings to modulate lipophilicity and blood-brain barrier penetration .

Handling and Safety Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.